Product packaging for 4,5,6-Trimethyl-1H-benzo[d]imidazole(Cat. No.:)

4,5,6-Trimethyl-1H-benzo[d]imidazole

Cat. No.: B12833721
M. Wt: 160.22 g/mol
InChI Key: BWOKKWAZJDCAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Benzimidazole (B57391) Heterocycles in Organic and Material Chemistry

Benzimidazole, a bicyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry. chemicalbook.com This aromatic system, with its two nitrogen atoms, possesses both acidic and basic properties and can readily form salts. chemicalbook.com The benzimidazole nucleus is isosteric with naturally occurring purines, a key factor that allows benzimidazole-based molecules to interact with biological systems, leading to a broad spectrum of pharmacological activities. researchgate.net Consequently, benzimidazole derivatives are integral to medicinal chemistry, with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov

Beyond the realm of medicine, benzimidazoles have found significant utility in materials science. Their inherent thermal stability and tunable electronic properties make them valuable components in the design of high-performance polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. The ability to functionalize the benzimidazole core allows for the fine-tuning of photophysical and electrochemical characteristics, leading to the development of specialized dyes and pigments.

Significance of Alkyl Substitution Patterns in Benzimidazole Frameworks

The introduction of alkyl groups, such as methyl (CH₃) groups, onto the benzimidazole framework is a powerful strategy for modulating its physicochemical and biological properties. The position and number of these substituents can have a profound impact on the molecule's electronics, sterics, and lipophilicity.

Alkyl groups are electron-donating, which can influence the basicity of the nitrogen atoms in the imidazole ring. This, in turn, can affect the molecule's ability to form salts and participate in hydrogen bonding, which is crucial for its interaction with biological targets and its self-assembly in materials. For instance, studies on 5,6-dimethylbenzimidazole, a key component of vitamin B12, have shown that the methyl groups are critical for its biological activity. nih.govwikipedia.org

Furthermore, the steric bulk of alkyl groups can direct the regioselectivity of further chemical transformations and influence the conformation of the molecule. This can impact how the molecule fits into the active site of an enzyme or how it packs in a crystalline lattice, thereby affecting its therapeutic efficacy or material properties. The strategic placement of methyl groups can also enhance the solubility of the benzimidazole derivative in various solvents, which is a critical consideration for both pharmaceutical formulation and material processing.

Scope and Significance of Research on 4,5,6-Trimethyl-1H-benzo[d]imidazole and Related Trimethylated Isomers

The synthesis of this compound would logically proceed through the cyclization of 3,4,5-trimethyl-1,2-diaminobenzene with a suitable one-carbon synthon, such as formic acid. orgsyn.orgijariie.com This general synthetic strategy for benzimidazoles is well-established and involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. elsevierpure.comresearchgate.netorganic-chemistry.org

The significance of investigating this compound and its isomers, such as 5,6,7-trimethyl-1H-benzo[d]imidazole and 2,5,6-trimethyl-1H-benzo[d]imidazole, lies in the potential for discovering novel compounds with enhanced or unique properties. For example, the specific arrangement of methyl groups in the 4,5,6-trimethyl isomer could lead to a unique electronic distribution and steric profile, potentially resulting in novel biological activities or material applications that differ from other known benzimidazoles. Detailed research, including spectroscopic characterization and comparative studies of these isomers, is essential to unlock their full potential.

Below is a data table outlining some known trimethylated benzimidazole derivatives and related structures, highlighting the diversity within this subclass of compounds.

Compound NameMolecular FormulaCAS NumberKey Characteristics/Research Area
1,2,3-Trimethyl-1H-benzimidazoliumC₁₀H₁₃N₂⁺50571-73-8Imidazolium salt, studied for its chemical properties. nih.gov
5,6-Dimethyl-1H-benzimidazoleC₉H₁₀N₂582-60-5Component of Vitamin B12, extensively studied for its biological significance. wikipedia.org
2,4,6-Tris(2,5,6-trimethyl-1H-benzimidazole-1-yl)-1,3,5-triazineC₃₃H₃₃N₉Not AvailableA complex derivative, indicating the use of trimethylated benzimidazoles as building blocks. nih.gov
4-Hydroxy-N,N,2-trimethyl-1-(phenylmethyl)-1H-benzimidazole-6-carboxamideC₁₈H₁₉N₃O₂Not AvailableA complex derivative with potential pharmaceutical applications. fda.gov

Further investigation into the synthesis, characterization, and application of this compound is warranted to fully elucidate its scientific and practical importance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B12833721 4,5,6-Trimethyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4,5,6-trimethyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2/c1-6-4-9-10(12-5-11-9)8(3)7(6)2/h4-5H,1-3H3,(H,11,12)

InChI Key

BWOKKWAZJDCAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C)N=CN2

Origin of Product

United States

Synthetic Methodologies for 4,5,6 Trimethyl 1h Benzo D Imidazole and Its Derivatives

Approaches to 1H-Benzimidazole Ring Formation with Methyl Substitution

The construction of the benzimidazole (B57391) ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. When the target molecule contains multiple methyl substituents, as in the case of 4,5,6-trimethyl-1H-benzo[d]imidazole, the primary strategy involves the cyclization of a correspondingly substituted ortho-phenylenediamine precursor.

Cyclization Reactions from Ortho-Phenylenediamine Precursors

The most prevalent and versatile method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine with a one-carbon electrophile. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring. For the synthesis of this compound, the key starting material would be 3,4,5-trimethyl-1,2-phenylenediamine.

With Carboxylic Acids: The reaction of an ortho-phenylenediamine with a carboxylic acid is a classic method, often requiring harsh dehydrating conditions, such as heating in the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid. nih.govmdpi.com For instance, heating 3,4,5-trimethyl-1,2-phenylenediamine with formic acid would yield the parent this compound. orgsyn.org Similarly, using acetic acid would introduce a methyl group at the 2-position, affording 2,4,5,6-tetramethyl-1H-benzo[d]imidazole.

With Aldehydes: The condensation with aldehydes offers a milder alternative to carboxylic acids. This reaction typically requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the final aromatic product. A variety of oxidizing agents have been employed, including sodium metabisulfite (B1197395) (Na₂S₂O₅), air, copper(II) acetate, and iodine. nih.govnih.gov Supported gold nanoparticles have also been shown to catalyze the selective reaction between ortho-phenylenediamines and aldehydes under ambient conditions. nih.gov The reaction of 3,4,5-trimethyl-1,2-phenylenediamine with an aldehyde in the presence of a suitable catalyst or oxidant would provide a direct route to 2-substituted-4,5,6-trimethyl-1H-benzo[d]imidazoles. nih.govresearchgate.net

Table 1: Common Reagents for Benzimidazole Synthesis from Ortho-Phenylenediamines

Reagent Type Specific Reagent Resulting C2-Substituent Reference
Carboxylic Acid Formic Acid Hydrogen orgsyn.org
Carboxylic Acid Acetic Acid Methyl orgsyn.org
Aldehyde Benzaldehyde Phenyl nih.gov
Aldehyde Formaldehyde Hydrogen rsc.org
Nitrile Various Nitriles Corresponding alkyl/aryl organic-chemistry.org

Regioselective Synthesis Strategies for Multi-substituted Benzimidazoles

When dealing with unsymmetrically substituted ortho-phenylenediamines, the regioselectivity of the cyclization reaction becomes a critical consideration. However, for the synthesis of this compound from 3,4,5-trimethyl-1,2-phenylenediamine, this is not an issue as the diamine is symmetrical.

In the broader context of multi-substituted benzimidazoles, modern synthetic methods have focused on achieving high regioselectivity. Palladium-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for the direct and regioselective functionalization of the benzimidazole core. nih.govresearchgate.net These methods often involve the C-H activation of a pre-formed benzimidazole ring, allowing for the precise introduction of aryl or other groups at specific positions. For instance, palladium catalysis can be used to achieve the regioselective arylation of benzimidazoles, providing access to complex substitution patterns that are difficult to achieve through classical condensation methods. researchgate.netgoogle.com Another strategy involves a cascade C-N coupling of monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems, which allows for the predictable formation of complex benzimidazolones. nih.gov

Synthesis of Related Trimethyl-1H-benzo[d]imidazole Isomers

The synthetic strategies for preparing isomers of this compound rely on the use of appropriately substituted ortho-phenylenediamine precursors.

Synthesis of 1,4,6-Trimethyl-1H-benzo[d]imidazole Derivatives

The synthesis of 1,4,6-trimethyl-1H-benzo[d]imidazole derivatives involves starting with 3,5-dimethyl-N1-methylbenzene-1,2-diamine. The N-methyl group on the diamine precursor directly leads to the 1-methyl substitution on the resulting benzimidazole ring. The subsequent cyclization with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde, would then form the imidazole (B134444) ring. For example, condensation with 4-nitrobenzoic acid would yield 2-(4-nitrophenyl)-1,4,6-trimethyl-1H-benzo[d]imidazole.

Synthesis of 2,5,6-Trimethyl-1H-benzo[d]imidazole Derivatives

To obtain 2,5,6-trimethyl-1H-benzo[d]imidazole, the key precursor is 4,5-dimethyl-1,2-phenylenediamine. The condensation of this diamine with acetic acid or its equivalent would introduce the methyl group at the C2 position, resulting in the desired trimethylated product. The reaction of 4,5-dimethyl-1,2-phenylenediamine with various aldehydes and carboxylic acids is a well-established method for producing a range of 2-substituted-5,6-dimethyl-1H-benzo[d]imidazoles.

Table 2: Synthesis of 2-Substituted-5,6-dimethyl-1H-benzo[d]imidazoles

C2-Reagent Resulting Product Reference
Acetic Acid 2,5,6-Trimethyl-1H-benzo[d]imidazole orgsyn.org
4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole researchgate.net
Formic Acid 5,6-Dimethyl-1H-benzo[d]imidazole orgsyn.org

Synthesis of 1,5,6-Trimethyl-1H-benzo[d]imidazole Derivatives

The synthesis of 1,5,6-trimethyl-1H-benzo[d]imidazole can be approached in two primary ways. The first involves the direct cyclization of N1-methyl-4,5-dimethylbenzene-1,2-diamine with formic acid or a suitable equivalent. This mirrors the strategy for other N-substituted benzimidazoles.

An alternative and common approach is the N-alkylation of a pre-formed 5,6-dimethyl-1H-benzo[d]imidazole. The parent 5,6-dimethyl-1H-benzo[d]imidazole can be synthesized by the condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, would yield 1,5,6-trimethyl-1H-benzo[d]imidazole. This two-step process allows for the synthesis of various N-substituted derivatives by simply changing the alkylating agent.

Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4,5,6-Trimethyl-1H-benzo[d]imidazole, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive analysis.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. Due to the rapid proton exchange of the N-H group, benzimidazole (B57391) derivatives often exhibit a tautomeric equilibrium in solution, which can lead to averaged signals for the symmetric positions.

For the analogous compound, 4,6-Dimethyl-1H-benzo[d]imidazole, the following chemical shifts have been reported in DMSO-d₆ rsc.org:

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 4,6-Dimethyl-1H-benzo[d]imidazole in DMSO-d₆ rsc.org

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
NH12.52 (s, 1H)-
C2-H8.14 (s, 1H)140.73
C4-CH₃2.46 (s, 3H)21.15
C5-H6.81 (s, 1H)123.73
C6-CH₃2.35 (s, 3H)16.60
C7-H7.16 (s, 1H)111.77
C3a-135.51
C7a-138.69

s = singlet

For This compound , we would anticipate a similar spectrum, with the key difference being the absence of the C5-H proton signal and the presence of an additional methyl singlet in the ¹H NMR spectrum. The chemical shifts of the remaining protons and carbons would be influenced by the additional methyl group at the C5 position.

Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQCAD, gHMBCAD, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of 2D NMR experiments would be essential.

gCOSY (gradient Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would confirm the absence of coupling for the singlet aromatic protons and the methyl groups.

gHSQCAD (gradient Heteronuclear Single Quantum Coherence Adiabatic): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the chemical shifts of the protonated carbons (C2, C7, and the methyl carbons).

gHMBCAD (gradient Heteronuclear Multiple Bond Correlation Adiabatic): This experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C3a, C4, C5, C6, and C7a) by observing their correlations with the methyl and aromatic protons. For example, the C4-CH₃ protons would show correlations to C3a, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the substitution pattern by observing NOE effects between adjacent methyl groups and between methyl groups and the aromatic proton at C7.

Solid-State NMR (CPMAS) Investigations of Molecular Structure

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), provides valuable information about the molecular structure in the solid phase, where molecular motion is restricted. In the solid state, the tautomeric equilibrium observed in solution is often frozen, leading to distinct signals for otherwise equivalent carbons. For NH-benzimidazoles, this technique can help to unambiguously identify the specific tautomer present in the crystal lattice. Studies on related benzimidazoles have shown that ¹³C CPMAS NMR can resolve the signals of C4/C7 and C5/C6, which are often averaged in solution mdpi.com.

Dynamic NMR Studies of Proton Transfer and Tautomerism in NH-Benzimidazoles

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as proton transfer and tautomerism. For NH-benzimidazoles, the rate of proton exchange between the two nitrogen atoms is temperature-dependent. At low temperatures, the exchange can be slowed sufficiently on the NMR timescale to observe separate signals for the two tautomers. In contrast, at higher temperatures, the rapid exchange leads to averaged signals. Such studies provide kinetic and thermodynamic parameters for the tautomerization process mdpi.com.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a benzimidazole derivative is characterized by several key vibrational bands.

For the analogous 4,6-Dimethyl-1H-benzo[d]imidazole , the following characteristic FT-IR absorption bands have been reported (in KBr) rsc.org:

Table 2: Characteristic FT-IR Bands for 4,6-Dimethyl-1H-benzo[d]imidazole rsc.org

Wavenumber (cm⁻¹)Vibrational Mode
3114N-H stretching
-C-H stretching (aromatic and aliphatic)
-C=N and C=C stretching (ring vibrations)

For This compound , the FT-IR spectrum would be expected to show similar characteristic absorptions. The broad N-H stretching band is a hallmark of the benzimidazole scaffold. The C-H stretching vibrations for the aromatic and methyl groups would also be present. The fingerprint region would contain a complex pattern of bands corresponding to the C=N and C=C stretching vibrations of the heterocyclic and benzene (B151609) rings, as well as C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elucidating the structure.

For the analogous 4,6-Dimethyl-1H-benzo[d]imidazole , the mass spectrum shows a molecular ion peak (M⁺) at m/z 146, which corresponds to its molecular weight. The spectrum also displays a prominent (M-1)⁺ peak at m/z 145, likely due to the loss of a hydrogen atom rsc.org.

For This compound , the expected molecular ion peak would be at m/z 160. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a fragment at m/z 159, and potentially the loss of a methyl radical (CH₃) to produce a fragment at m/z 145.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of its structural analogs provides a strong indication of its likely solid-state properties. For instance, a salt of the related 5,6-dimethyl-1H-benzo[d]imidazole was found to crystallize in the triclinic system with the space group P-1. mdpi.com Other benzimidazole derivatives have been shown to crystallize in different systems, such as the monoclinic system with a P2₁/c space group. mdpi.com The specific parameters are highly dependent on the substitution pattern and the presence of any co-crystallized solvent molecules.

Table 2: Crystal Data for a 5,6-dimethyl-1H-benzo[d]imidazolium Derivative mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)Value not provided in abstract
b (Å)Value not provided in abstract
c (Å)Value not provided in abstract
α (°)Value not provided in abstract
β (°)Value not provided in abstract
γ (°)Value not provided in abstract
Volume (ų)Value not provided in abstract
ZValue not provided in abstract

Note: This data is for a salt containing the 5,6-dimethyl-1H-benzo[d]imidazolium cation and not for the specific title compound.

The solid-state packing of benzimidazole derivatives is heavily influenced by non-covalent intermolecular interactions. The most significant of these is typically hydrogen bonding involving the imidazole (B134444) N-H donor and the imine nitrogen acceptor.

In the solid state, 1H-imidazole itself forms one-dimensional chains linked by N-H···N intermolecular hydrogen bonds. researchgate.net This strong hydrogen-bonding motif is a defining characteristic of the benzimidazole scaffold and is expected to be a primary interaction in the crystal lattice of this compound, leading to the formation of chains or tapes. mdpi.commdpi.com Studies on related structures confirm that N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds are dominant forces in the crystal packing, often creating infinite chain motifs. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations of Trimethyl 1h Benzo D Imidazole Systems

Density Functional Theory (DFT) Calculations

DFT is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study the structural and electronic properties of benzimidazole (B57391) systems due to its accuracy and computational efficiency. nih.govekb.eg

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state. For a molecule like 4,5,6-trimethyl-1H-benzo[d]imidazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. In studies of similar benzimidazole derivatives, DFT methods like B3LYP with a basis set such as 6-31G(d,p) are commonly used to achieve an optimized geometry. nih.gov The resulting structure provides the foundation for all subsequent property calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs, HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. chemicalbook.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net For various imidazole (B134444) and benzimidazole derivatives, the distribution of HOMO and LUMO orbitals is often spread across the aromatic ring system, and the energy gap is a key parameter in evaluating their potential applications. chemicalbook.com

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov It illustrates the charge distribution on the molecule's surface using a color scale. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov Green and yellow areas represent neutral or intermediate potential. For a benzimidazole derivative, MEP maps would likely show negative potential around the nitrogen atoms of the imidazole ring, identifying them as sites for protonation or interaction with electrophiles. nih.govnih.gov

Quantum Chemical Descriptors and Reactivity Predictions

Beyond FMOs and MEPs, various quantum chemical descriptors can be calculated to predict the reactivity and other properties of a molecule.

Polarizability and First Hyperpolarizability Computations

Polarizability (α) and first hyperpolarizability (β) are key parameters for describing a molecule's response to an external electric field and are fundamental to the field of nonlinear optics (NLO). Materials with high hyperpolarizability values are of interest for applications in modern hi-tech devices. researchgate.net DFT calculations can predict these values. For benzimidazole derivatives, studies have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance hyperpolarizability, making them promising candidates for NLO materials. researchgate.net The calculated values for this compound would help assess its potential for such applications.

Mulliken Charges and Global Reactivity Descriptors

No published studies containing data on the Mulliken charges or global reactivity descriptors for this compound were identified. Computational studies on other benzimidazole derivatives frequently employ methods like Density Functional Theory (DFT) to calculate Mulliken atomic charges, which provide insight into the electron distribution within the molecule. researchgate.netresearchgate.net

Table 1: Mulliken Charges for this compound

Atom Charge

Table 2: Global Reactivity Descriptors for this compound

Descriptor Value
HOMO Energy Data Not Available
LUMO Energy Data Not Available
Energy Gap (ΔE) Data Not Available
Hardness (η) Data Not Available
Softness (S) Data Not Available
Electronegativity (χ) Data Not Available
Chemical Potential (μ) Data Not Available

Fukui Indices for Electrophilic and Nucleophilic Site Identification

Specific Fukui indices for this compound are not available in the reviewed literature. Fukui functions are crucial in computational chemistry for predicting the most likely sites for electrophilic and nucleophilic attack on a molecule. researchgate.netresearchgate.net This analysis helps in understanding and predicting the regioselectivity of chemical reactions. For various imidazole and benzimidazole derivatives, Fukui functions are calculated to identify reactive centers, which is particularly useful in the context of drug design and materials science. researchgate.netresearchgate.net Without dedicated computational studies, the specific reactive sites on the this compound ring system remain theoretically uncharacterized.

Table 3: Fukui Indices for this compound

Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack) f0 (Radical Attack)

Theoretical Spectroscopic Simulations (e.g., FT-IR, Electronic Spectra, NMR Chemical Shifts)

There are no available theoretical simulations of the FT-IR, electronic (UV-Vis), or NMR spectra for this compound. Theoretical spectroscopic simulations are a powerful tool for complementing and interpreting experimental data. nih.gov Methods such as DFT are commonly used to calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. beilstein-journals.orgnih.gov

For other benzimidazole compounds, researchers have successfully correlated theoretical spectra with experimental data, aiding in structural elucidation and the assignment of spectral bands. nih.govresearchgate.net The lack of such computational data for this compound means that theoretical confirmation of its spectroscopic characteristics is currently not possible.

Table 4: Comparison of Theoretical and Experimental Spectroscopic Data for this compound

Spectroscopic Technique Theoretical Value Experimental Value
FT-IR (Selected Vibrational Frequencies, cm⁻¹) Data Not Available Data Not Available
UV-Vis (λmax, nm) Data Not Available Data Not Available
¹H NMR (Chemical Shifts, ppm) Data Not Available Data Not Available

Computational Modeling of Solvent Effects and Reaction Kinetics

No computational models detailing the influence of solvents on the properties of this compound or the kinetics of its potential reactions have been published. Computational modeling of solvent effects, often using implicit or explicit solvation models, is essential for accurately predicting molecular behavior in solution. nih.gov These models can significantly impact calculated properties such as reaction energy barriers and conformational stability. Studies on other reactions have shown that implicit solvation models can sometimes be insufficient, highlighting the importance of explicit solvent molecules in accurately predicting reaction kinetics. nih.gov The absence of such studies for this compound limits the theoretical understanding of its behavior in different chemical environments and its reactivity in solution.

Reactivity and Reaction Mechanisms of Trimethyl 1h Benzo D Imidazole

Acid-Base Properties and Protonation/Deprotonation Equilibria

The benzimidazole (B57391) scaffold possesses both acidic and basic properties. The pyridine-like nitrogen atom (N-3) has a lone pair of electrons that imparts basicity, allowing it to accept a proton in an acidic environment. Conversely, the pyrrole-like nitrogen (N-1) bears a hydrogen atom that can be removed by a strong base, demonstrating acidic character. nih.govresearchgate.net

The acid-base equilibria can be described by the following pKa values for the parent benzimidazole molecule:

pKa (protonated form) : The pKa for the equilibrium involving the protonated benzimidazole cation is typically around 5.4–5.5. nih.gov This value reflects the basicity of the N-3 nitrogen.

pKa (neutral form) : The pKa for the deprotonation of the N-1 proton is significantly higher, indicating its weakly acidic nature.

PropertyParent BenzimidazoleExpected Trend for 4,5,6-Trimethyl-1H-benzo[d]imidazoleRationale
Basicity (at N-3) pKa of conjugate acid ≈ 5.4-5.5 nih.govIncreasedElectron-donating methyl groups enhance electron density at the pyridine-like nitrogen.
Acidity (at N-1) Weakly acidicDecreasedElectron-donating methyl groups destabilize the resulting anion upon deprotonation.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzimidazole Ring

The electron-rich nature of the benzimidazole ring system makes it susceptible to electrophilic attack. globalresearchonline.net Nucleophilic substitution reactions are less common unless the ring is activated by strongly electron-withdrawing groups or a good leaving group is present. globalresearchonline.netyoutube.com

Electrophilic Substitution: Electrophilic substitution can occur at both the nitrogen and carbon atoms of the benzimidazole core.

N-Substitution: The pyrrole-like nitrogen (N-1) is a common site for electrophilic attack, such as alkylation and acylation, after deprotonation with a base. nih.govnih.gov The high nucleophilicity of the N-1 anion facilitates these reactions.

C-Substitution: For the parent imidazole (B134444) ring, electrophilic attack is favored at the C-4 and C-5 positions. globalresearchonline.net In the this compound, the benzene (B151609) ring positions are already occupied by methyl groups. Therefore, electrophilic attack on the carbon framework would likely target the imidazole ring, although steric hindrance from the adjacent methyl group at position 4 could influence regioselectivity.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the untreated benzimidazole ring is generally difficult due to its high electron density. globalresearchonline.net Such reactions typically require harsh conditions or the presence of activating groups (e.g., nitro groups) and a leaving group. youtube.com For substituted derivatives, such as halogenated benzimidazoles, the halogen can be replaced by strong nucleophiles. rsc.org In the case of an isomer, 1,2,6-trimethyl-1H-benzo[d]imidazole, nucleophilic substitution has been noted to occur on the methyl groups under certain conditions. evitachem.com

Reaction TypePositionReagents/ConditionsProduct Type
Electrophilic Substitution N-11. Base (e.g., NaH) 2. Alkyl/Acyl Halide nih.govnih.govN-1 substituted benzimidazoles
Nucleophilic Substitution C-X (where X is a leaving group)Strong nucleophiles (e.g., MeO⁻) youtube.comrsc.orgSubstituted benzimidazoles

Cycloaddition and Condensation Reactions Involving Trimethyl-1H-benzo[d]imidazole Derivatives

The benzimidazole core can be synthesized through condensation reactions, and its derivatives can participate in cycloaddition reactions to form more complex heterocyclic systems.

Condensation Reactions: The most fundamental synthesis of the benzimidazole skeleton involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. tandfonline.comresearchgate.net In the case of this compound, the precursor would be 3,4,5-trimethylbenzene-1,2-diamine. The reaction of o-phenylenediamines with acetone (B3395972) can sometimes lead to the unexpected formation of benzodiazepines, highlighting a competing condensation pathway. researchgate.netnih.gov Condensation reactions can also occur with derivatives; for instance, the reaction of substituted benzaldehydes with primary amines proceeds through a hemiaminal intermediate to form an imine. mdpi.com

Cycloaddition Reactions: Benzimidazole derivatives functionalized with reactive groups like azides or alkynes can undergo 1,3-dipolar cycloaddition reactions. researchgate.net This "click chemistry" approach is a powerful tool for synthesizing triazole-fused or triazole-substituted benzimidazoles. nih.govresearchgate.net For example, a benzimidazole derivative bearing an azide (B81097) group can react with an alkyne (or vice-versa) in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring. This methodology allows for the modular construction of complex molecules. researchgate.netresearchgate.net

Reaction TypeReactantsKey FeaturesProduct
Condensation o-phenylenediamine derivative + Aldehyde/Carboxylic Acid researchgate.netForms the imidazole ring.Benzimidazole derivative
1,3-Dipolar Cycloaddition Benzimidazole-azide derivative + Alkyne researchgate.netCopper-catalyzed "click" reaction. nih.gov1,2,3-Triazole-substituted benzimidazole

Mechanistic Investigations of Novel Chemical Transformations

Mechanistic studies provide insight into the pathways of chemical reactions. For benzimidazole-related compounds, investigations have clarified both intended and unexpected product formations.

One notable mechanistic study involves the reaction of o-phenylenediamine with acetone. While this reaction can be part of a pathway to certain heterocycles, under specific conditions (e.g., in the presence of a dicarboxylic acid), it surprisingly yields a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine salt instead of the expected benzimidazole. researchgate.netnih.gov The proposed mechanism involves the initial formation of an imine from the diamine and one molecule of acetone. This is followed by an aldol-type condensation with a second molecule of acetone and subsequent intramolecular cyclization to form the seven-membered benzodiazepine (B76468) ring. nih.gov

The mechanism for the synthesis of benzimidazoles via condensation of o-phenylenediamines is initiated by the protonation of the carbonyl group of the reacting aldehyde or acid. This activation is followed by a nucleophilic attack from one of the amino groups of the diamine. A subsequent intramolecular cyclization and dehydration steps lead to the formation of the aromatic benzimidazole ring. researchgate.net Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to new benzimidazole derivatives and related heterocyclic systems.

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole (B57391) ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Ruthenium complexes containing benzimidazole-based ligands have attracted significant interest due to their potential applications in catalysis and as anticancer agents. nih.gov The synthesis of a ruthenium complex with 4,5,6-trimethyl-1H-benzo[d]imidazole would likely involve the reaction of a ruthenium precursor, such as [RuCl₂(PPh₃)₃] or a Ru(III) salt, with the ligand in a solvent like ethanol (B145695) or methanol, often under reflux.

Characterization techniques would include:

FT-IR Spectroscopy: To confirm the coordination of the benzimidazole ligand to the metal, a shift in the ν(C=N) stretching frequency is typically observed. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution. The disappearance of the N-H proton signal and shifts in the aromatic proton signals upon coordination are indicative of complex formation.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

While specific ruthenium complexes of this compound are not widely reported, studies on related structures, such as those with 2-pyridin-2-yl-1H-benzimidazole, show that ruthenium can form stable octahedral or "piano-stool" complexes. nih.gov

Lanthanide ions (Ln³⁺) are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, they can also form stable complexes with nitrogen-containing ligands, including benzimidazoles. qu.edu.sauobaghdad.edu.iq These complexes are of interest for their potential luminescent and magnetic properties.

The synthesis of lanthanide complexes with this compound would likely involve the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a solvent mixture, sometimes under solvothermal conditions to facilitate crystallization. qu.edu.sa The coordination number of lanthanide ions is typically high (8 to 10), and co-ligands or solvent molecules (like water) often complete the coordination sphere. qu.edu.sa

Characterization would involve similar techniques as for transition metals, with a particular emphasis on:

Luminescence Spectroscopy: To study the characteristic emission properties of lanthanide ions like Eu³⁺ and Tb³⁺ upon sensitization by the benzimidazole ligand.

Magnetic Susceptibility Measurements: To investigate the magnetic properties of complexes containing paramagnetic lanthanide ions like Gd³⁺.

N-Heterocyclic Carbene (NHC) Chemistry Derived from Benzimidazolium Salts

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. wikipedia.org They form very strong bonds with metal centers and are valued for their ability to stabilize catalytic species. nih.gov NHCs are typically generated by the deprotonation of a corresponding azolium salt precursor.

For this compound, the corresponding benzimidazolium salt can be prepared by N-alkylation or N-arylation at the second nitrogen atom. Deprotonation of this salt, usually with a strong base, would yield the 4,5,6-trimethyl-1,3-disubstituted-benzimidazol-2-ylidene, an NHC ligand.

The key features of NHCs derived from this system would be:

Strong σ-Donation: Like other NHCs, it would be a strong σ-donor ligand, which stabilizes the metal center. The electron-donating methyl groups on the backbone would further enhance this property compared to unsubstituted benzimidazole-based NHCs.

Steric Bulk: The substituents on the nitrogen atoms and the methyl groups on the benzimidazole frame provide steric protection to the metal center, which can influence catalytic activity and selectivity.

The synthesis of metal-NHC complexes can be achieved through various routes, including the reaction of the free carbene with a metal precursor or via transmetalation from a silver-NHC intermediate. nih.gov These complexes have found extensive use in catalytic reactions such as C-C bond formation. nih.gov

Synthesis of Sterically Demanding Benzimidazolium Salts

The synthesis of sterically demanding 1,3-disubstituted-4,5,6-trimethyl-1H-benzo[d]imidazolium salts is a critical first step in the generation of the corresponding N-heterocyclic carbenes. A common and effective method involves the direct N-alkylation or N-arylation of the this compound core. This is typically achieved by reacting the benzimidazole with appropriate alkyl or aryl halides. For instance, the reaction with bulky alkyl halides leads to the formation of 1,3-dialkyl-4,5,6-trimethylbenzimidazolium salts.

Another versatile method for the synthesis of symmetrically substituted benzimidazolium salts involves the condensation of N,N'-disubstituted 3,4,5-trimethyl-1,2-phenylenediamine with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst. This approach allows for the introduction of a wide range of substituents on the nitrogen atoms, thereby enabling the synthesis of sterically hindered benzimidazolium salts. The general synthetic route for 1,3-dialkylbenzimidazolium salts involves the reaction of benzimidazole with alkyl halides, a process that can be accelerated using microwave activation. pleiades.onlineresearchgate.net

The synthesis of these precursor salts is foundational for accessing the desired NHC ligands. For example, 1,3-diaryl-imidazolium chlorides, which are precursors to widely used NHC ligands, can be prepared in high yields from the corresponding 1,4-diaryl-1,4-diazabutadienes.

Electronic and Steric Tuning of NHC Ligands

The electronic and steric properties of N-heterocyclic carbenes are crucial for their effectiveness as ligands in metal complexes. The this compound framework provides a unique platform for tuning these properties.

Electronic Effects: The three methyl groups on the benzene (B151609) ring of the benzimidazole scaffold are electron-donating. This inherent electronic property increases the electron density at the carbene carbon of the resulting NHC ligand. An increase in the electron-donating ability of the NHC ligand generally leads to a stronger metal-ligand bond and can enhance the catalytic activity of the corresponding metal complex. Research has shown that electron-donating groups on the benzimidazole backbone can indeed increase the catalytic activity of the metal-NHC complex.

Steric Effects: The introduction of bulky substituents at the N1 and N3 positions of the 4,5,6-trimethylbenzimidazolium salt allows for precise control over the steric environment around the metal center in the final catalyst. These bulky groups can create a protective pocket around the active site, which can influence the selectivity of the catalytic reaction and enhance the stability of the catalyst by preventing decomposition pathways such as catalyst dimerization. The steric hindrance can be systematically varied by choosing different alkyl or aryl groups for the N-substituents. The steric demand of NHC ligands is often quantified by parameters such as the percent buried volume (%Vbur), which provides a measure of the ligand's size.

The ability to independently tune both the electronic nature of the benzimidazole backbone and the steric bulk at the nitrogen atoms makes this compound a valuable building block in modern ligand design.

Application of Metal-NHC Complexes in Homogeneous Catalysis

Metal complexes bearing NHC ligands derived from this compound have shown promise in various homogeneous catalytic reactions. The enhanced electron-donating ability and the tunable steric bulk of these ligands can lead to highly active and selective catalysts.

Advanced Applications in Catalysis and Functional Materials

Catalytic Systems Utilizing Benzimidazole (B57391) Derivatives

Organocatalysis with Imidazole-based Structures

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area of modern chemistry. Imidazole (B134444) and its derivatives are known to be effective organocatalysts due to their amphoteric nature, possessing both aza (-N=) and amine (-NH-) functionalities. ias.ac.in

Currently, there is a lack of specific research in the scientific literature detailing the use of 4,5,6-Trimethyl-1H-benzo[d]imidazole as an organocatalyst. While the general imidazole framework is utilized in organocatalysis, the specific catalytic activities and potential of the 4,5,6-trimethyl substituted variant have not been reported. ias.ac.in The exploration of its potential in this area remains an open field for future investigation.

Exploration of Novel Catalytic Reactions

Benzimidazole derivatives have been successfully employed as ligands or catalysts in a variety of important chemical transformations that are crucial for the synthesis of complex molecules. These reactions highlight the versatility of the benzimidazole core in catalysis.

C-C Coupling: Palladium complexes bearing benzimidazole-derived ligands have been shown to be effective catalysts for Suzuki coupling reactions. nih.gov However, no studies specifically report the use of This compound in C-C coupling reactions.

Transfer Hydrogenation: Ruthenium(II) complexes with benzimidazole derivatives have demonstrated good catalytic activity in the transfer hydrogenation of ketones. researchgate.net Similarly, transition-metal-catalyzed hydrogen-transfer reactions are used to synthesize benzimidazoles themselves from alcohols. mdpi.com There is no available data on the application of This compound in this context.

CO₂ Reduction: Benzimidazole-based organo-hydrides have been identified as novel, metal-free systems for the chemical reduction of CO₂ to formate. ias.ac.inresearchgate.netbldpharm.com These systems are recyclable and show potential for electrocatalytic CO₂ reduction. ias.ac.inresearchgate.net The specific capabilities of This compound in CO₂ reduction have not been documented.

C-H Borylation: The iridium-catalyzed C-H borylation of heteroarenes, including benzimidazoles, is a significant method for creating organoboron compounds. scilit.com This reaction can be directed by the benzimidazole group itself. mdpi.com Research specifically investigating This compound in C-H borylation reactions is not present in the current literature.

Hydroamination: The intramolecular hydroamination of unactivated alkenes with benzimidazoles has been achieved through proton-coupled electron transfer (PCET), demonstrating a method for activating the N-H bond. nih.gov There are no reports on the use of This compound in such hydroamination reactions.

While the broader class of benzimidazoles shows significant promise in these catalytic applications, the specific contributions and potential of the This compound isomer remain uninvestigated.

Optoelectronic and Photonic Applications

The conjugated π-system of the benzimidazole ring endows it with interesting photophysical properties, making its derivatives candidates for use in optoelectronic and photonic devices.

Optical Waveguiding Properties in Benzimidazole-Derived Crystals

At present, there is no published research on the optical waveguiding properties of crystals derived from This compound . The investigation into whether this specific compound can form crystalline structures suitable for guiding light is a potential area for future materials science research.

Luminescence and Emission Modulation Studies

Benzimidazole derivatives are known to exhibit luminescence, and their emission properties can often be modulated by substitution. sigmaaldrich.com For instance, novel luminescent benzimidazole-substituent radicals have been developed for highly efficient red-orange electroluminescence. researchgate.net

Specific studies on the luminescence and emission modulation of This compound are not available in the scientific literature. The effect of the three methyl groups on the 4, 5, and 6 positions on the photoluminescent behavior of the benzimidazole core has not been characterized.

Research as Components for Organic Light-Emitting Diodes (OLEDs)

The inherent charge-transporting and luminescent properties of benzimidazole derivatives have led to their investigation as materials for Organic Light-Emitting Diodes (OLEDs). They have been considered for use as host materials, electron-transporting materials, and hole-blocking materials in OLED device architectures.

There are no specific reports on the synthesis or evaluation of This compound for use in OLEDs. Consequently, its performance characteristics, such as efficiency, color purity, and operational lifetime as an OLED component, are unknown.

Research into Novel Functional Materials

The unique structure of the benzimidazole core allows for systematic modifications, enabling the fine-tuning of the resulting material's properties. This has led to significant research into its incorporation into a variety of advanced materials.

The inherent electronic properties of the benzimidazole system can be precisely modulated through strategic chemical synthesis. Researchers have demonstrated that by attaching different functional groups to the benzimidazole core, it is possible to alter the electron density, energy levels, and ultimately, the optical and electronic behavior of the molecule. nih.govnih.gov

A key strategy involves the condensation of an o-phenylenediamine (B120857) with aldehydes or carboxylic acids. nih.govmdpi.com For instance, the synthesis of 2-substituted 1H-benzimidazoles can be achieved through the cyclocondensation of substituted aromatic aldehydes with o-phenylenediamine, a process that can be catalyzed efficiently by materials like zinc oxide nanoparticles (ZnO-NPs). mdpi.comresearchgate.net This method highlights an eco-friendly approach with high yields and shorter reaction times. mdpi.comresearchgate.net

Further functionalization allows for the creation of more complex structures with specific properties. For example, benzimidazole derivatives have been designed as components in nonlinear optical (NLO) materials. nih.govresearchgate.net In one study, a series of N-1-sulfonyl substituted benzimidazole derivatives were synthesized. nih.gov The introduction of strong electron-withdrawing groups, such as nitro groups (-NO2), was found to significantly reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a desirable characteristic for enhancing NLO properties. nih.gov

Another advanced application is the use of benzimidazole-based linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials with high potential in gas storage and separation. mdpi.com In one such design, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) (TIBM) was used as an organic linker to create novel MOFs with various metal ions (Cu, Cr, Al). mdpi.com The resulting TIBM-Cu MOF, in particular, demonstrated a remarkable capacity for CO2 adsorption, showcasing how the benzimidazole unit facilitates the creation of materials with tailored functional properties. mdpi.com

Table 1: Examples of Functional Materials Based on Benzimidazole Derivatives

Material TypeBenzimidazole Derivative ExampleSynthesis HighlightTailored Property/ApplicationReference
Nonlinear Optical (NLO) Material 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazoleMulti-step synthesis involving sulfonation and condensation.Enhanced NLO response due to reduced HOMO-LUMO energy gap. nih.govresearchgate.net
Metal-Organic Framework (MOF) 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) linkerCondensation of trimesic acid and o-phenylenediamine followed by solvothermal reaction with metal ions.High CO2 adsorption capacity and selectivity, useful for carbon capture. mdpi.com
Fused Heterocyclic System Benzo researchgate.netmdpi.comimidazo[1,2-d] researchgate.netelectronics.orgnih.govtriazinesMulti-step synthesis starting from 2-(halogenated alkyl)-1H-benzo[d]imidazoles.Potential as a leading structure for novel agricultural fungicides. mdpi.com

This table is interactive. Click on the headers to sort the data.

In the electronics industry, particularly in the manufacturing of Printed Circuit Boards (PCBs), maintaining the solderability of copper surfaces is critical. Copper is prone to oxidation, which can impede the soldering process and compromise the reliability of electronic assemblies. google.com Organic Solderability Preservatives (OSPs) are applied to the copper pads as a protective finish to prevent oxidation and ensure a reliable soldering surface. google.com

Benzimidazole derivatives, specifically alkyl benzimidazoles like this compound, are a key class of compounds used in OSP formulations. researchgate.netgoogle.com These compounds function by forming a very thin, uniform, and hydrophobic organic film on the copper surface through a complexation reaction between the imidazole nitrogen atoms and copper. researchgate.netgoogle.com This protective layer acts as a barrier against atmospheric oxygen and humidity, preserving the copper's solderability through storage and the high temperatures of the soldering process. researchgate.netgoogle.com

The evolution of soldering technology, especially the shift to lead-free soldering, has placed greater demands on the thermal stability of OSPs. Lead-free soldering processes require significantly higher peak reflow temperatures, often around 250°C or higher. electronics.org Early generations of OSPs based on simpler imidazole structures showed limited stability at these elevated temperatures. electronics.org

Research and development led to more robust formulations, including those based on substituted alkyl benzimidazoles and aryl-phenylimidazoles, which exhibit improved heat resistance. electronics.orgresearchgate.net The ability of the OSP coating to withstand multiple heat cycles is crucial for complex PCBs that may undergo several reflow or repair operations. google.com Studies comparing different OSP chemistries have shown that while all provide a protective layer, their thermal degradation characteristics vary. For instance, some advanced benzimidazole-based OSPs show higher decomposition temperatures, making them suitable for the demanding conditions of lead-free assembly. electronics.org The effectiveness of the OSP is also dependent on the formation of a compact, uniform film, typically between 0.2 and 0.5 micrometers thick. google.com

Table 2: Comparison of OSP Chemistries

OSP TypeActive ChemistryKey CharacteristicsThermal StabilityReference
Conventional OSP Alkyl BenzimidazoleForms a protective film on copper; cost-effective.Decomposes around 250°C, challenging for some lead-free processes. electronics.org
Next-Generation OSP Aryl-PhenylimidazoleHigher thermal stability; excellent solderability after multiple heat cycles.Stable up to approximately 350°C, suitable for high-temperature lead-free soldering. electronics.org
Mixed OSP Long-chain Alkyl Benzimidazole + Aryl BenzimidazoleAims to improve heat resistance and overall film performance.Enhanced thermal properties compared to conventional OSPs. google.com

This table is interactive. Click on the headers to sort the data.

Future Research Directions

Development of Sustainable and Green Synthetic Routes

The synthesis of benzimidazoles has traditionally involved methods that require elevated temperatures, harsh acidic conditions, and hazardous organic solvents, leading to high costs and environmental pollution. chemmethod.comnih.govbeilstein-journals.org Future research should focus on developing eco-friendly, efficient, and sustainable synthetic protocols for 4,5,6-Trimethyl-1H-benzo[d]imidazole.

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of water, polyethylene (B3416737) glycol (PEG), or aqueous boric acid solutions as reaction media can significantly reduce the environmental impact. chemmethod.com The use of inexpensive, mild, and reusable catalysts, such as zinc acetate, ceric ammonium (B1175870) nitrate (B79036) (CAN), or erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), should be explored to improve yields and facilitate easier product purification. chemmethod.comnih.gov The application of ZnO nanoparticles has also shown promise in catalyzing the cyclocondensation reaction with high yields and shorter reaction times. mdpi.com

Energy-Efficient Methods: The application of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of other benzimidazole (B57391) derivatives. chemmethod.comacs.org These techniques should be systematically applied to the synthesis of this compound from 3,4,5-trimethylbenzene-1,2-diamine and appropriate aldehydes or carboxylic acids.

One-Pot Procedures: Designing one-pot, multi-component reactions avoids the need to isolate intermediates, thereby saving time, resources, and reducing waste. nih.gov A future goal would be to develop a selective one-pot synthesis that minimizes the formation of by-products.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Routes for Benzimidazoles
FeatureConventional MethodsPotential Green/Sustainable Methods
Solvent Often hazardous organic solvents (e.g., xylene)Water, Polyethylene Glycol (PEG), Ethanol (B145695), or solvent-free conditions chemmethod.comdoi.org
Catalyst Strong acids (e.g., PPA, HCl)Reusable heterogeneous catalysts (e.g., ZnO NPs), rare earth metal catalysts (e.g., Er(OTf)₃) nih.govmdpi.comdoi.org
Energy Source Conventional heating (reflux), often for long durationsMicrowave irradiation, Ultrasound chemmethod.comacs.org
Efficiency Can suffer from long reaction times and tedious work-up nih.govShorter reaction times, high yields, simple work-up chemmethod.com
Selectivity May produce mixtures of mono- and di-substituted products nih.govbeilstein-journals.orgCatalyst-controlled selectivity for a single desired product nih.gov

Integration of Advanced In-Situ Characterization Techniques

To fully understand and optimize the synthesis and crystallization of this compound, the integration of advanced in-situ characterization techniques is crucial. These methods allow for real-time monitoring of the reaction, providing insights into kinetics, mechanism, and crystal formation that are unattainable with traditional offline analysis. jim.org.cn

Future research should employ a suite of these techniques:

In-Situ Spectroscopy: Techniques like Raman and infrared (IR) spectroscopy can monitor the consumption of reactants and the formation of intermediates and the final product in real-time. numberanalytics.com This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

In-Situ Microscopy and Imaging: Using high-resolution microscopy probes directly within the reaction vessel can provide detailed information on the crystallization process. mdpi.comwhiterose.ac.uk This allows for the study of nucleation rates, crystal growth, size distribution, and morphology, which are critical for controlling the physical properties of the final solid material. mdpi.com Machine learning algorithms can be coupled with imaging to enable automated, real-time analysis of these parameters. mdpi.com

In-Situ X-ray and Neutron Techniques: Synchrotron radiation and neutron technology can be used to study the atomic lattice structure during the crystal growth process itself, offering unparalleled insight into phase transitions and the formation of crystalline defects. jim.org.cnspiedigitallibrary.org

Table 2: Advanced In-Situ Techniques for Studying Benzimidazole Synthesis and Crystallization
TechniqueInformation GainedPotential Impact on Research
In-Situ Raman/IR Spectroscopy Reaction kinetics, intermediate identification, catalyst behavior numberanalytics.comElucidation of reaction mechanisms and optimization of process parameters.
In-Situ Imaging/Microscopy Crystal nucleation rate, growth kinetics, morphology, size distribution mdpi.comwhiterose.ac.ukPrecise control over the physical form of the crystalline product, ensuring batch-to-batch consistency.
In-Situ X-Ray Diffraction (XRD) Real-time crystal structure formation, phase transitions, lattice parameters jim.org.cnFundamental understanding of solid-state formation and polymorphism.
Positron Annihilation Spectroscopy (PAS) Atomic-level lattice defects and vacancies during crystal growth and heat treatment spiedigitallibrary.orgOptimization of material quality for applications in electronics and scintillators.

Synergistic Approaches Combining Computational Predictions with Experimental Validation

The synergy between computational modeling and experimental work accelerates the discovery and optimization of new materials and molecules. youtube.com For this compound, a combined approach can guide research efforts, reduce the number of required experiments, and provide deeper insight into the compound's properties. fiveable.meroyalsocietypublishing.org

A robust research program would involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can predict the optimized molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR) of the target compound and its derivatives. nih.govmdpi.com These theoretical spectra can be compared with experimental data for structural confirmation. mdpi.comniscpr.res.in

Reactivity Prediction: DFT can be used to calculate global and local reactivity descriptors, predicting the most likely sites for electrophilic and nucleophilic attack. nih.govniscpr.res.in This information can guide the design of new synthetic reactions and help explain observed reaction outcomes.

Validation and Refinement: It is essential that computational predictions are validated against reliable experimental data. fiveable.meroyalsocietypublishing.org This iterative process of prediction, experimental testing, and model refinement leads to highly accurate computational models that can be used to confidently screen new candidate structures for desired properties before their synthesis. arxiv.org

Table 3: A Synergistic Computational-Experimental Workflow
StepComputational Task (In Silico)Experimental Task (In Vitro)
1. Structure & Reactivity Predict geometry, spectroscopic data (NMR, IR), and reactivity sites of this compound using DFT. nih.govmdpi.comSynthesize the compound and confirm its structure using NMR, IR, and X-ray crystallography. niscpr.res.inmdpi.com
2. Property Prediction Calculate potential properties, such as HOMO-LUMO gap, dipole moment, and interaction energies with biological targets. niscpr.res.inMeasure physical properties and conduct initial biological or materials science screening.
3. Derivative Design Model a virtual library of derivatives by adding new functional groups to the parent structure. Predict their properties.Synthesize the most promising derivatives identified in silico.
4. Model Validation Compare the predicted properties of the new derivatives with their measured properties.Characterize the new derivatives and perform detailed property/activity testing.
5. Iteration Refine the computational model based on the new experimental data to improve its predictive power. fiveable.meUse refined predictions to design the next generation of derivatives.

Exploration of Structure-Activity/Property Relationships in Novel Architectures

The biological activity and material properties of benzimidazole derivatives are highly dependent on the type and position of substituents on the bicyclic core. nih.govnih.gov A systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) for this compound is a critical future endeavor. The existing methyl groups at positions 4, 5, and 6 provide a unique electronic and steric starting point.

Future research should focus on:

Substitution at N-1 and C-2 Positions: Studies on other benzimidazoles show that substitutions at the N-1 and C-2 positions are particularly influential on their activity. nih.govnih.gov Introducing a variety of alkyl, aryl, and heterocyclic moieties at these positions could lead to the discovery of potent agents. For instance, SAR studies have linked specific substitutions to anti-inflammatory, antiparasitic, and antimicrobial activities. rsc.orgresearchgate.net

Bioisosteric Replacement: The three methyl groups on the benzene (B151609) ring could be replaced with other small, electronically similar or dissimilar groups (e.g., -F, -Cl, -OCH₃) to fine-tune the molecule's lipophilicity, electronic properties, and metabolic stability.

Development of Novel Architectures: Using this compound as a building block, more complex architectures such as bis-benzimidazoles or conjugates with other pharmacophores (e.g., quinolones, sulfonamides) can be constructed. researchgate.net

Table 4: Proposed Substitutions to Explore Structure-Activity Relationships (SAR)
Position of SubstitutionProposed Substituent GroupsPotential Property/Activity to InvestigateRationale
C-2 Aryl rings (phenyl, pyridyl), Carboxamides, Alkylthio groupsAnti-inflammatory, Anticancer, AntiparasiticC-2 substitution is known to be critical for modulating interactions with various biological targets like COX-2 and tubulin. nih.govrsc.org
N-1 Alkyl chains, Benzyl groups, Heterocyclic ringsAntiviral, Anticancer, AntihypertensiveN-1 substitution significantly impacts the compound's physical properties (e.g., solubility) and its ability to form hydrogen bonds, influencing receptor binding. nih.gov
Benzene Ring (Positions 4, 5, 6) Halogens (F, Cl), Methoxy (-OCH₃), Nitro (-NO₂)Electronic properties, Material stability, Corrosion inhibitionModifying the electron density of the benzene ring can tune the compound's performance in materials science applications and alter its metabolic profile. nih.gov

Expanding the Scope of Catalytic and Materials Science Applications for Trimethyl-1H-benzo[d]imidazole Systems

Beyond their well-known biological activities, benzimidazole derivatives are versatile scaffolds for applications in catalysis and materials science. doi.orgenpress-publisher.com The specific electronic properties conferred by the three methyl groups in this compound make it an attractive candidate for these advanced applications.

Promising areas for future investigation include:

Ligands for Catalysis: Benzimidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts. Research should be directed towards synthesizing the corresponding NHC from this compound and evaluating its performance in catalytic reactions such as cross-coupling, oxidation, and CO₂ cycloaddition. researchgate.netnih.gov

Corrosion Inhibitors: Benzimidazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals like iron and copper, a property attributed to their ability to adsorb onto the metal surface. nih.gov The electron-donating methyl groups of the target compound could enhance this property, warranting a systematic study of its anticorrosion performance.

Organic Electronic Materials: The conjugated π-system of the benzimidazole core makes it a suitable building block for organic electronic materials. Future work could involve incorporating this compound into larger polymeric structures for potential use in organic light-emitting diodes (OLEDs) or sensors.

Porous and Energetic Materials: The rigid structure of the benzimidazole unit can be used to construct porous ionic polymers for applications like gas storage or heterogeneous catalysis. nih.gov Furthermore, the introduction of nitro groups onto the benzimidazole scaffold can produce high-energy materials, and the influence of the existing methyl groups on the thermal stability and explosive properties of such derivatives would be a novel area of study. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.